

Application Note: Quantification of 10-Methyldodecanoyl-CoA using Liquid Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: **10-Methyldodecanoyl-CoA**

Cat. No.: **B15545801**

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Abstract

This application note describes a robust and sensitive method for the quantification of **10-Methyldodecanoyl-CoA** in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **10-Methyldodecanoyl-CoA** is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Dysregulation of branched-chain fatty acid metabolism has been implicated in various metabolic disorders. The method outlined here utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This approach offers high selectivity and sensitivity, making it suitable for both research and clinical applications.

Introduction

Coenzyme A (CoA) and its thioesters are crucial intermediates in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.^[1] The analysis of specific acyl-CoAs, such as the branched-chain fatty acyl-CoA **10-Methyldodecanoyl-CoA**, is essential for understanding cellular metabolism and the pathophysiology of metabolic diseases. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of acyl-CoAs due to its high sensitivity and specificity.^[2] This application note provides

a detailed protocol for the extraction and quantification of **10-Methyldodecanoyl-CoA** from biological samples.

Experimental Protocols

Materials and Reagents

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium Hydroxide
- Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)
- **10-Methyldodecanoyl-CoA** standard
- Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled analog)
- Biological matrix (e.g., cell pellets, tissue homogenates)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of **10-Methyldodecanoyl-CoA** from biological samples.

- To a 1.5 mL microcentrifuge tube containing the biological sample (e.g., cell pellet or tissue homogenate), add 200 μ L of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard.[1][3]
- Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubate the sample on ice for 10 minutes.
- Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is performed using a C18 column.

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% Ammonium Hydroxide
- Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95-5% B
 - 10.1-15 min: 5% B

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C

- Desolvation Temperature: 400°C
- MRM Transitions: The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da from the precursor ion.[1][4][5][6]

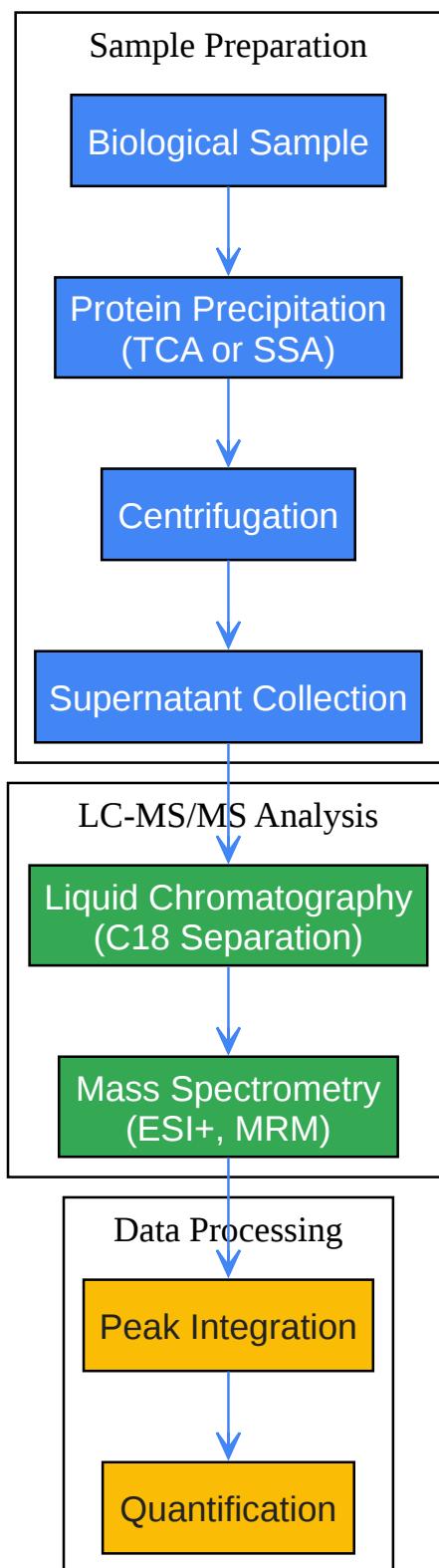
Data Presentation

The following table summarizes the key quantitative parameters for the analysis of **10-Methyldodecanoil-CoA**. These values should be determined experimentally during method validation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)
10-Methyldodecanoil-CoA	964.5	457.5	User Determined	User Determined	User Determined
Internal Standard	User Determined	User Determined	User Determined	-	-

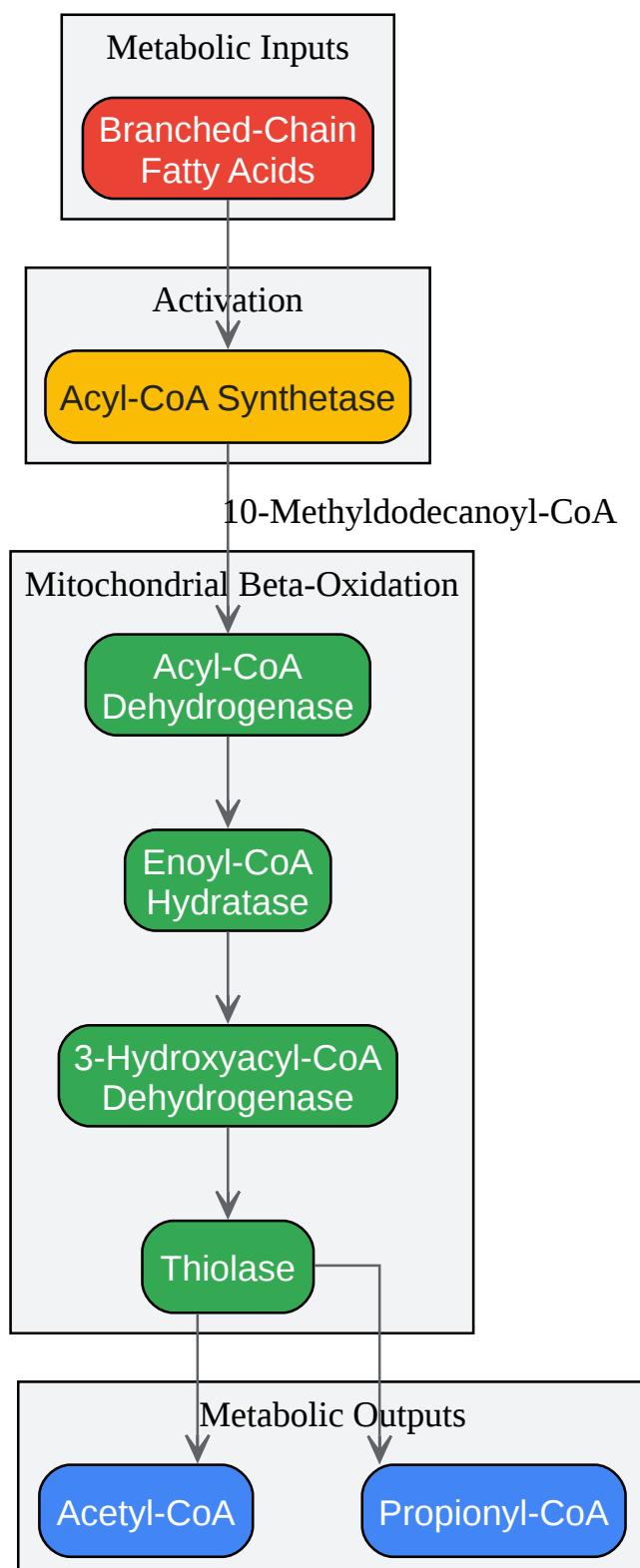
Note: The precursor ion for **10-Methyldodecanoil-CoA** (C₃₄H₆₁N₇O₁₇P₃S) is calculated as [M+H]⁺. The product ion is derived from the neutral loss of 507 Da.

Mandatory Visualization



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Caption: Experimental workflow for the LC-MS/MS analysis of **10-Methyldodecanoyl-CoA**.

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